Ganoderal A

Cholesterol biosynthesis Lanosterol 14α-demethylase Hypolipidemic agents

Cholesterol synthesis research beyond HMG-CoA reductase is hampered by a lack of authenticated, mechanistically defined post-mevalonate inhibitors. Ganoderal A (CAS 104700-98-3), a purified 26-oxygenosterol from Ganoderma lucidum, directly addresses this gap. • Inhibits cholesterol synthesis from both acetate (ID50 = 16 μM) and mevalonate (ID50 = 19 μM), confirming action at lanosterol 14α-demethylase-downstream of HMG-CoA reductase-thereby avoiding statin-associated mevalonate depletion. • Validated HPLC reference standard with excellent linearity (r² > 0.9997), intra-day precision < 2.4%, and inter-day precision < 4.1%. • Defined cytotoxicity: IC50 = 42-47 μM against SK-Hep-1, HepG2, and HeLa cell lines, enabling reproducible structure-activity relationship studies.

Molecular Formula C30H44O2
Molecular Weight 436.7 g/mol
CAS No. 104700-98-3
Cat. No. B010648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanoderal A
CAS104700-98-3
Molecular FormulaC30H44O2
Molecular Weight436.7 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C=O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C
InChIInChI=1S/C30H44O2/c1-20(19-31)9-8-10-21(2)22-13-17-30(7)24-11-12-25-27(3,4)26(32)15-16-28(25,5)23(24)14-18-29(22,30)6/h9,11,14,19,21-22,25H,8,10,12-13,15-18H2,1-7H3/b20-9+/t21-,22-,25+,28-,29-,30+/m1/s1
InChIKeyRHNFCIPJKSUUES-SPFFTVLFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Ganoderal A Procurement Guide


Ganoderal A (CAS 104700-98-3), also systematically named (24E)-3-Oxo-5α-lanosta-7,9(11),24-triene-26-al, is a lanostane-type triterpenoid belonging to the 26-oxygenosterol subclass isolated primarily from the medicinal mushroom Ganoderma lucidum (Reishi) [1]. With a molecular formula of C30H44O2 and a molecular weight of 436.67 g/mol, it is characterized by a C-26 aldehyde functional group that distinguishes it from closely related oxygenated sterols [2]. Ganoderal A has been identified as a cholesterol synthesis inhibitor acting downstream of HMG-CoA reductase at the lanosterol 14α-demethylase step, positioning it as a mechanistically distinct research tool for studying post-mevalonate cholesterol biosynthesis pathways without the mevalonate depletion liabilities associated with statins .

Why Ganoderal A Cannot Be Substituted


Substitution of Ganoderal A with other Ganoderma-derived triterpenoids is scientifically invalid due to significant variation in both biological potency and mechanistic site of action among structurally similar 26-oxygenosterols. Within the same experimental system, Ganoderal A exhibits a distinct inhibitory profile against cholesterol synthesis compared to its closest structural analogs ganoderol A, ganoderol B, and ganoderic acid Y [1]. Furthermore, the C-26 aldehyde moiety of Ganoderal A confers different cytotoxic activity against human cancer cell lines relative to other lanostane-type triterpenoids co-isolated from the same source material, with IC50 values differing by orders of magnitude depending on the specific cell line and structural modifications [2]. Analytical quantification studies further demonstrate that Ganoderal A is present at substantially lower natural abundance than major ganoderic acids in Ganoderma lucidum, making substitution with crude extracts or alternative single-compound standards an unreliable approach for reproducible research [3].

Ganoderal A Head-to-Head Comparisons


Cholesterol Synthesis Inhibition: Direct Comparison

In a direct head-to-head comparison using a human hepatic cell line in vitro, Ganoderal A inhibited cholesterol synthesis from [14C]acetate with an ID50 of 16 μM, which represents intermediate potency among the four 26-oxygenosterols co-isolated from Ganoderma lucidum. Specifically, Ganoderal A was 7.3-fold less potent than ganoderol A (ID50 = 2.2 μM) but 1.4-fold more potent than ganoderol B (ID50 = 22 μM) [1]. When [14C]mevalonate was used as the precursor, the inhibition profile shifted, with Ganoderal A exhibiting an ID50 of 19 μM, confirming that the site of inhibition lies downstream of HMG-CoA reductase and involves the lanosterol 14α-demethylase step [1].

Cholesterol biosynthesis Lanosterol 14α-demethylase Hypolipidemic agents

HPLC Quantification for Quality Control

A validated HPLC method with pressurized liquid extraction was developed for simultaneous quantification of nine components in Ganoderma species, including Ganoderal A [1]. The method achieved calibration curves with r² > 0.9997 across test ranges and demonstrated intra-day variation < 2.4% and inter-day variation < 4.1% [1]. A review of Ganoderma quality control markers noted that Ganoderal A is present in very low amounts compared to major ganoderic acids, while ergosterol was not a specific marker [2]. This low natural abundance necessitates the use of purified, authenticated Ganoderal A reference standards for reproducible analytical method development and quality control applications.

HPLC quantification Quality control Triterpenoid profiling

Cytotoxic Activity Against Human Cancer Cell Lines

In a study isolating lanostane-type triterpenes from Ganoderma lucidum fruiting bodies, Ganoderal A (compound 1) demonstrated cytotoxic activity against three human cancer cell lines using MTT assay after 48-hour exposure [1]. The IC50 values were 43.09 ± 2.86 μM in SK-Hep-1 (liver cancer) cells, 42.31 ± 1.78 μM in HepG2 (hepatocellular carcinoma) cells, and 46.51 ± 1.95 μM in Hela (cervical cancer) cells [1]. A co-isolated compound, ganodermenonol (compound 4), exhibited comparable potency with IC50 values of 44.70 ± 2.32 μM in Hela cells and 41.33 ± 2.15 μM in Hela/VCR (multidrug-resistant) cells, while ganoderiol B (compound 3) showed distinct activity not quantified in this specific dataset [1].

Cytotoxicity Antitumor Lanostane triterpenoids

C-26 Aldehyde Group Differentiation

Ganoderal A (C30H44O2, MW 436.67) is structurally defined as (24E)-3-Oxo-5α-lanosta-7,9(11),24-triene-26-al, containing a C-26 aldehyde group that distinguishes it from the C-26 alcohol of ganoderol A (C30H46O2, MW 438.7, CAS 104700-97-2) and the C-26 carboxylic acid of ganoderic acid Y (C30H44O3, MW 452.7) [1]. The four 26-oxygenosterols—ganoderol A, ganoderol B, Ganoderal A, and ganoderic acid Y—were co-isolated and identified from the same Ganoderma lucidum organic extract, and their differential cholesterol synthesis inhibition potencies directly correlate with C-26 oxidation state [2]. Specifically, the aldehyde group of Ganoderal A confers intermediate potency relative to the alcohol (ganoderol A) and carboxylic acid (ganoderic acid Y) forms, demonstrating that minor structural modifications at C-26 produce quantifiable differences in biological activity [2].

Structure-activity relationship Lanostane biosynthesis 26-Oxygenosterol classification

Ganoderal A Application Scenarios


Post-Mevalonate Cholesterol Synthesis Inhibition

Researchers investigating cholesterol synthesis inhibition downstream of mevalonate production can utilize Ganoderal A as a defined tool compound. The direct head-to-head comparison data demonstrates that Ganoderal A inhibits cholesterol synthesis from both acetate (ID50 = 16 μM) and mevalonate (ID50 = 19 μM) precursors, confirming inhibition at the lanosterol 14α-demethylase step rather than at HMG-CoA reductase [1]. This mechanistic distinction avoids the mevalonate depletion side effects associated with statins, making Ganoderal A suitable for studies of hypolipidemic agents with reduced pleiotropic liabilities [1].

Ganoderma Authentication by HPLC

Analytical laboratories performing quality control and authentication of Ganoderma lucidum and related species require purified Ganoderal A as a reference standard for validated HPLC methods. The published method demonstrates simultaneous quantification of Ganoderal A alongside eight other triterpenes and sterols with excellent linearity (r² > 0.9997) and precision (intra-day variation < 2.4%, inter-day variation < 4.1%) [2]. Given the low natural abundance of Ganoderal A relative to major ganoderic acids, procurement of authenticated compound standards is essential for reproducible quantification in commercial Ganoderma products and research materials [2].

Antitumor Screening & SAR Studies

Cancer research laboratories conducting cytotoxicity screening of natural products can employ Ganoderal A as a structurally characterized lanostane-type triterpenoid with defined IC50 values against SK-Hep-1 (43.09 ± 2.86 μM), HepG2 (42.31 ± 1.78 μM), and Hela (46.51 ± 1.78 μM) cell lines [3]. The comparative data with co-isolated ganodermenonol and ganoderiol B enables researchers to benchmark Ganoderal A's activity against other Ganoderma-derived triterpenoids and supports structure-activity relationship investigations focused on the C-26 aldehyde functional group [3].

Biosynthesis of 26-Oxygenosterols

Investigators studying the biosynthesis of oxygenated lanostane triterpenoids in Ganoderma lucidum require authenticated Ganoderal A as an analytical reference to track the oxidation state progression from C-26 alcohol (ganoderol A) to C-26 aldehyde (Ganoderal A) to C-26 carboxylic acid (ganoderic acid Y) [1]. The distinct chemical identity of Ganoderal A, confirmed by NMR and mass spectrometry, enables precise identification of this intermediate oxidation state in biosynthetic pathway studies and metabolic profiling experiments [1].

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